4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid
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Overview
Description
4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid: is a benzimidazole derivative known for its unique chemical structure and properties Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized benzimidazole derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Industry: The compound is used in the development of corrosion inhibitors and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-5-carboxylic acid: Another benzimidazole derivative with similar chemical properties.
5-Hydroxy-1H-benzoimidazole-4-carboxylic acid: A closely related compound with slight structural differences.
Uniqueness
4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid is unique due to its specific hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
4-hydroxy-1H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-7-4(8(12)13)1-2-5-6(7)10-3-9-5/h1-3,11H,(H,9,10)(H,12,13) |
InChI Key |
PDRMRPDNWSXXPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1C(=O)O)O)N=CN2 |
Origin of Product |
United States |
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